molecular formula C26H24N6O4S B12129255 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12129255
M. Wt: 516.6 g/mol
InChI Key: YAXYSESARDVENH-UHFFFAOYSA-N
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Description

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with the molecular formula C26H24N6O4S. This compound is known for its unique structural features, which include a pyrroloquinoxaline core, a sulfamoylphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrroloquinoxaline core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include:

  • This compound
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H24N6O4S

Molecular Weight

516.6 g/mol

IUPAC Name

2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H24N6O4S/c1-36-18-10-6-16(7-11-18)14-15-29-26(33)22-23-25(31-21-5-3-2-4-20(21)30-23)32(24(22)27)17-8-12-19(13-9-17)37(28,34)35/h2-13H,14-15,27H2,1H3,(H,29,33)(H2,28,34,35)

InChI Key

YAXYSESARDVENH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)S(=O)(=O)N)N

Origin of Product

United States

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